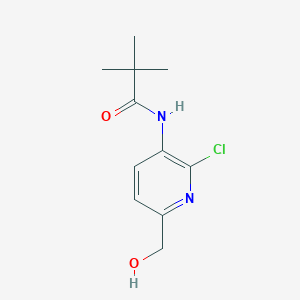

N-(2-Chloro-6-(hydroxymethyl)pyridin-3-YL)-pivalamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-chloro-6-(hydroxymethyl)pyridin-3-yl]-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O2/c1-11(2,3)10(16)14-8-5-4-7(6-15)13-9(8)12/h4-5,15H,6H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEZSYNGFTGQBEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(N=C(C=C1)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673914 | |

| Record name | N-[2-Chloro-6-(hydroxymethyl)pyridin-3-yl]-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142191-92-1 | |

| Record name | N-[2-Chloro-6-(hydroxymethyl)pyridin-3-yl]-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(2-Chloro-6-(hydroxymethyl)pyridin-3-YL)-pivalamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed protocol for the synthesis of N-(2-Chloro-6-(hydroxymethyl)pyridin-3-YL)-pivalamide, a halogenated pyridine derivative of interest in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process, beginning with commercially available starting materials and proceeding through key intermediates. This document emphasizes not only the procedural steps but also the underlying chemical principles and rationale for the chosen methodologies, ensuring a thorough understanding for researchers at all levels of experience.

Introduction: Significance and Synthetic Strategy

This compound (CAS Number: 1142191-92-1) is a substituted pyridine compound featuring a pivalamide group, a chloro substituent, and a hydroxymethyl group.[1] Such decorated pyridine scaffolds are prevalent in pharmaceuticals due to their ability to engage in a variety of biological interactions. The synthesis strategy outlined herein is a robust two-stage process. The first stage focuses on the construction of the key intermediate, 2-chloro-6-(hydroxymethyl)pyridin-3-amine. The second stage involves the acylation of this intermediate with pivaloyl chloride to yield the final product.

The overall synthetic transformation is depicted below:

Figure 1: Overall synthetic pathway for this compound.

Part 1: Synthesis of the Key Intermediate: 2-Chloro-6-(hydroxymethyl)pyridin-3-amine

The synthesis of the crucial amine intermediate is achieved in two steps: nitration of a suitable pyridine precursor followed by the reduction of the nitro group.

Step 1.1: Synthesis of 2-Chloro-6-(hydroxymethyl)-3-nitropyridine

This step involves the nitration of a 2-chloro-6-(hydroxymethyl)pyridine precursor. The procedure described is adapted from established methods for the nitration of substituted pyridines.[2][3]

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (98%). Cool the flask in an ice-salt bath to 0-5 °C.

-

Addition of Starting Material: Slowly add 2-chloro-6-(hydroxymethyl)pyridine to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

-

Nitration: Prepare a nitrating mixture of concentrated nitric acid (68%) and concentrated sulfuric acid (98%) in a separate flask, pre-cooled to 0 °C. Add this mixture dropwise to the reaction flask over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product may precipitate out of the solution.

-

Neutralization and Extraction: Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-6-(hydroxymethyl)-3-nitropyridine.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure nitro compound.

Table 1: Reagents and Solvents for Step 1.1

| Reagent/Solvent | Molar Equiv. | Purpose |

| 2-Chloro-6-(hydroxymethyl)pyridine | 1.0 | Starting Material |

| Concentrated Sulfuric Acid | - | Solvent/Catalyst |

| Concentrated Nitric Acid | 1.1 - 1.5 | Nitrating Agent |

| Ethyl Acetate/Hexane | - | Extraction/Eluent |

| Sodium Bicarbonate (sat. aq.) | - | Neutralization |

| Anhydrous Sodium Sulfate | - | Drying Agent |

Step 1.2: Reduction of 2-Chloro-6-(hydroxymethyl)-3-nitropyridine to 2-Chloro-6-(hydroxymethyl)pyridin-3-amine

The reduction of the nitro group to an amine is a critical step. A common and effective method is the use of a metal in an acidic medium, such as iron powder in the presence of an acid.[4]

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the synthesized 2-chloro-6-(hydroxymethyl)-3-nitropyridine and a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Addition of Reducing Agent: Add iron powder to the solution, followed by the slow addition of a catalytic amount of hydrochloric acid or acetic acid.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for several hours.

-

Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

-

Workup: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with the reaction solvent.

-

Neutralization and Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in water and basify with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to a pH of 8-9. Extract the product with an organic solvent like ethyl acetate or dichloromethane.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 2-chloro-6-(hydroxymethyl)pyridin-3-amine.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Figure 2: Workflow for the synthesis of the amine intermediate.

Part 2: Acylation of 2-Chloro-6-(hydroxymethyl)pyridin-3-amine with Pivaloyl Chloride

This final step involves the formation of an amide bond through the reaction of the synthesized aminopyridine with pivaloyl chloride. Pivaloyl chloride is a highly reactive acylating agent, and the reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[4]

Experimental Protocol:

-

Reaction Setup: Dissolve the 2-chloro-6-(hydroxymethyl)pyridin-3-amine in a suitable aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution. Cool the mixture in an ice bath to 0 °C.

-

Acylation: Slowly add a solution of pivaloyl chloride in the same solvent to the cooled reaction mixture dropwise.

-

Reaction Conditions: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for several hours until the reaction is complete, as monitored by TLC.

-

Workup: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or DCM).

-

Washing: Wash the organic layer sequentially with dilute hydrochloric acid (to remove excess base), saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization to obtain the final product as a solid.

Table 2: Reagents and Solvents for Acylation

| Reagent/Solvent | Molar Equiv. | Purpose |

| 2-Chloro-6-(hydroxymethyl)pyridin-3-amine | 1.0 | Starting Material |

| Pivaloyl Chloride | 1.0 - 1.2 | Acylating Agent |

| Triethylamine/Pyridine | 1.2 - 1.5 | Base |

| Dichloromethane/THF | - | Solvent |

| Water/Saturated Sodium Bicarbonate | - | Quenching/Washing |

| Dilute Hydrochloric Acid | - | Washing |

| Anhydrous Sodium Sulfate | - | Drying Agent |

Characterization of the Final Product

The structure and purity of the synthesized this compound should be confirmed by various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see characteristic signals for the aromatic protons on the pyridine ring, a singlet for the hydroxymethyl protons, a singlet for the tert-butyl protons of the pivaloyl group, and a broad singlet for the amide N-H proton. The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing and donating effects of the substituents.

-

¹³C NMR: The spectrum should show distinct signals for all carbon atoms in the molecule, including the carbonyl carbon of the amide, the carbons of the pyridine ring, the hydroxymethyl carbon, and the carbons of the tert-butyl group.[5][6][7]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should exhibit a strong absorption band for the C=O stretching of the amide group, typically in the range of 1650-1680 cm⁻¹.

-

A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching of the hydroxymethyl group and the N-H stretching of the amide group.

-

Characteristic absorption bands for the C-Cl bond and the aromatic C-H and C=C/C=N stretching vibrations of the pyridine ring.[8][9][10][11]

-

-

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (242.70 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom.

-

Safety Precautions

-

Pivaloyl Chloride: This reagent is corrosive, flammable, and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Acids and Bases: Concentrated acids and bases are corrosive and should be handled with care.

-

Solvents: Organic solvents are flammable and may be toxic. Use in a well-ventilated area and away from ignition sources.

-

General: Always follow standard laboratory safety procedures when performing chemical syntheses.

Conclusion

This in-depth technical guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following the outlined procedures and paying close attention to the rationale behind each step, researchers can confidently and safely synthesize this valuable compound for further investigation in their drug discovery and development programs. The provided characterization guidelines will ensure the identity and purity of the final product.

References

- Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents. (n.d.).

-

1 H-and 13 C-NMR Data of 1 and 3 (in pyridine-d 5 ). - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

- CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents. (n.d.).

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

-

Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. (n.d.). Retrieved January 19, 2026, from [Link]

- CN102532010A - Preparation method of 2-chloro-3-aminopyridine - Google Patents. (n.d.).

- US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents. (n.d.).

-

Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC - PubMed Central. (2022, February 28). Retrieved January 19, 2026, from [Link]

-

Generation of N -Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates † | Request PDF - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

-

FT-IR spectral studies FT-IR spectra of the parent ligands and their Ru(II) complexes were recorded in a KBr disc in the region. (n.d.). Retrieved January 19, 2026, from [Link]

- CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents. (n.d.).

-

FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5 - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

-

FTIR study of specific binding interactions between DNA minor groove binding ligands and polynucleotides - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

-

Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

-

1H, 13C and 15N NMR assignments of phenazopyridine derivatives - PubMed. (2005, March). Retrieved January 19, 2026, from [Link]

-

What does a "Pyridine- FTIR analysis" can tell me? - ResearchGate. (2014, January 26). Retrieved January 19, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]

- 3. Page loading... [guidechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. FTIR study of specific binding interactions between DNA minor groove binding ligands and polynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of N-(2-Chloro-6-(hydroxymethyl)pyridin-3-YL)-pivalamide

Abstract

This whitepaper provides a comprehensive technical guide for the multi-step synthesis of N-(2-Chloro-6-(hydroxymethyl)pyridin-3-YL)-pivalamide, a key heterocyclic building block in modern medicinal chemistry. The strategic importance of the substituted pyridine scaffold is well-established, with such motifs present in numerous pharmaceuticals.[1][2][3] This guide details a reliable and scalable synthetic pathway, beginning from a commercially available precursor. Each transformation is discussed with in-depth mechanistic insights, justification for reagent selection, and detailed experimental protocols. The narrative is grounded in established chemical principles to ensure technical accuracy and reproducibility for researchers, scientists, and drug development professionals.

Introduction & Strategic Significance

The pyridine ring is a privileged scaffold in drug discovery, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[3] Specifically, 3-amino-2-chloropyridine derivatives serve as crucial intermediates in the synthesis of various therapeutic agents, including kinase inhibitors and treatments for viral infections.[4][5][6] The target molecule, this compound (CAS Number: 1142191-92-1), combines several key functional groups: a reactive chloro-substituent, a nucleophilic hydroxymethyl group, and a sterically bulky pivalamide moiety that can modulate solubility and metabolic stability.[7] This unique combination makes it a valuable intermediate for constructing more complex molecular architectures. This guide presents a logical and field-proven synthetic sequence to access this compound with high purity.

Retrosynthetic Analysis & Strategy

A logical retrosynthetic analysis of the target molecule dictates the overall synthetic strategy. The most apparent disconnection is the amide bond, a robust and high-yielding transformation typically performed in the final step. This bond is formed between the key intermediate, 3-amino-2-chloro-6-(hydroxymethyl)pyridine , and pivaloyl chloride.

Further deconstruction of this key amine intermediate reveals that the hydroxymethyl group can be derived from the reduction of a corresponding methyl ester. This ester functionality is introduced early in the synthesis, starting from a commercially available nitropyridine precursor. This multi-step approach allows for purification at each stage, ensuring high quality of the final product.

The overall forward synthetic plan is visualized below:

Caption: A four-step synthetic workflow for the target compound.

Key Synthetic Transformations & Mechanistic Insights

Step 1: Reduction of the Nitro Group

The initial step involves the selective reduction of the nitro group on Methyl 2-chloro-3-nitropyridine-6-carboxylate to form the corresponding aniline derivative, Methyl 3-amino-2-chloropyridine-6-carboxylate .

-

Reaction Scheme: (Self-generated image, not from search results)

-

Causality & Reagent Choice: While various methods exist for nitro group reduction (e.g., catalytic hydrogenation with Pd/C), the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol is a classic and highly effective method. It is particularly advantageous in laboratory settings as it does not require specialized high-pressure hydrogenation equipment. The reaction is chemoselective for the nitro group, leaving the ester and chloro functionalities intact under the reaction conditions.

Step 2: Amide Formation via Acylation

The newly formed amino group in Intermediate 1 is then acylated using pivaloyl chloride to introduce the bulky tert-butyl group, yielding Methyl 2-chloro-3-(pivalamido)pyridine-6-carboxylate .

-

Reaction Scheme: (Self-generated image, not from search results)

-

Causality & Reagent Choice: Pivaloyl chloride is a highly reactive acylating agent.[8] The reaction is a nucleophilic acyl substitution where the amino group attacks the electrophilic carbonyl carbon of the acid chloride. A mild base, such as pyridine, is used as a solvent and to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards product formation. The reaction is typically performed at a low temperature (0 °C) initially to control the exothermic nature of the acylation.

Step 3: Selective Reduction of the Ester

The final transformation is the reduction of the methyl ester in Intermediate 2 to the primary alcohol, affording the target molecule, N-(2-Chloro-6-(hydroxymethyl)pyridin-3-yl)pivalamide .

-

Reaction Scheme: (Self-generated image, not from search results)

-

Causality & Reagent Choice: This step requires a reducing agent that is potent enough to reduce an ester but will not affect the amide or the chloro-substituent on the pyridine ring. Lithium borohydride (LiBH₄) is an excellent choice for this transformation. It is a milder reducing agent than lithium aluminum hydride (LiAlH₄) and offers better chemoselectivity, reducing the risk of amide reduction. The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF).

Detailed Experimental Protocols

Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Pivaloyl chloride is corrosive and moisture-sensitive.

Protocol 4.1: Synthesis of Methyl 3-amino-2-chloropyridine-6-carboxylate (Intermediate 1)

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Methyl 2-chloro-3-nitropyridine-6-carboxylate (1.0 eq).

-

Add absolute ethanol to form a slurry (approx. 5 mL per 1 g of starting material).

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq) portion-wise.

-

Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 3-4 hours, monitoring by TLC.

-

After completion, cool the mixture to room temperature and concentrate under reduced pressure.

-

Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purify by column chromatography on silica gel.

Protocol 4.2: Synthesis of Methyl 2-chloro-3-(pivalamido)pyridine-6-carboxylate (Intermediate 2)

-

Dissolve Intermediate 1 (1.0 eq) in anhydrous pyridine (approx. 10 mL per 1 g) in a flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add pivaloyl chloride (1.2 eq) dropwise via syringe, maintaining the temperature below 5 °C.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 4-6 hours.

-

Quench the reaction by slowly adding water.

-

Extract the product with dichloromethane (DCM) (3 x volumes).

-

Combine the organic layers, wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield the product, which can be used directly or purified further.

Protocol 4.3: Synthesis of N-(2-Chloro-6-(hydroxymethyl)pyridin-3-yl)pivalamide (Final Product)

-

Suspend Intermediate 2 (1.0 eq) in anhydrous tetrahydrofuran (THF) (approx. 15 mL per 1 g) under a nitrogen atmosphere.

-

Cool the suspension to 0 °C.

-

Add lithium borohydride (LiBH₄) (2.5 eq) portion-wise, ensuring the temperature remains low.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Cool the reaction back to 0 °C and quench cautiously by the dropwise addition of methanol, followed by water.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude solid by recrystallization or column chromatography to obtain the final product.

Characterization Data

The identity and purity of the final compound should be confirmed by standard analytical techniques.

| Analysis | Expected Results for this compound |

| Molecular Formula | C₁₁H₁₅ClN₂O₂[7] |

| Molecular Weight | 242.70 g/mol [7] |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.2 (d), ~7.8 (s, NH), ~7.3 (d), ~4.7 (s, CH₂), ~1.3 (s, 9H, C(CH₃)₃) |

| Mass Spec (ESI+) | m/z: 243.08 [M+H]⁺ |

Conclusion

This guide outlines a robust and reproducible three-step synthesis for this compound. By providing detailed protocols and explaining the rationale behind key experimental choices, this document serves as a valuable resource for researchers in organic synthesis and pharmaceutical development. The described pathway is efficient and utilizes readily available reagents, making it suitable for both small-scale laboratory synthesis and potential scale-up operations.

References

- WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. Google Patents.

- The synthesis method of 3-Amino-2-chloro-4-methylpyridine. ChemicalBook.

- N-(2-Chloro-6-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-3-yl)pivalamide, 1 gram.

- The Role of 3-Amino-6-chloro-2-methylpyridine in Modern Drug Synthesis.

- US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine. Google Patents.

- 3-aminopyridine - Organic Syntheses Procedure. Organic Syntheses.

- N-(2-Chloro-6-(hydroxymethyl)pyridin-3-yl)pivalamide. Sigma-Aldrich.

- N-(2-Chloro-6-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-3-yl)pivalamide. BLDpharm.

- PIVALOYL CHLORIDE. Ataman Kimya.

- N-(2-Chloro-6-(hydroxymethyl)pyridin-3-yl)pivalamide, 1 gram. CP Lab Safety.

- Generation of N -Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates. ResearchGate.

- Boost your Medicinal Chemistry Research with C-substituted Piperidines. Life Chemicals.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar.

- Advances in Medicinal Chemistry of Fused and Substituted Piperazines: Unlocking their Potential as Anticancer Agents. PubMed.

- CN1491932A - Process for preparing chloro pivaloyl chloride. Google Patents.

- EP1602654A1 - Process for the synthesis of thalidomide. Google Patents.

- Synthesis of 2-hydroxymethyl-4-chloro-5-n-butyl-6-piperidino-pyridine. PrepChem.com.

- A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. ResearchGate.

- Methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate. PMC - NIH.

- methyl 2-chloro-1-methyl-6-oxo-pyridine-3-carboxylate, min 97%, 100 mg. CP Lab Safety.

- Synthese von Hetaryl-pyridiniumsalzen und kondensierten 3-Amino-pyrid-2-onen. ResearchGate.

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.

- Methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate. ResearchGate.

- US8946265B2 - Process for the preparation of lenalidomide. Google Patents.

- WO 2012/069948 Al - Common Organic Chemistry.

- WO2015057043A1 - A process for the preparation of lenalidomide. Google Patents.

- A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. PubMed.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 5. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. calpaclab.com [calpaclab.com]

- 8. CN1491932A - Process for preparing chloro pivaloyl chloride - Google Patents [patents.google.com]

N-(2-Chloro-6-(hydroxymethyl)pyridin-3-YL)-pivalamide chemical properties

An In-Depth Technical Guide to N-(2-Chloro-6-(hydroxymethyl)pyridin-3-yl)pivalamide

Introduction

N-(2-Chloro-6-(hydroxymethyl)pyridin-3-yl)pivalamide is a halogenated heterocyclic compound that serves as a valuable building block in modern chemical research and drug discovery.[1][2] Its structure incorporates three key features: a substituted chloropyridine ring, a reactive hydroxymethyl group, and a sterically hindering pivalamide (tert-butyl amide) moiety. This unique combination of functional groups makes it a versatile intermediate for synthesizing more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway, robust characterization methodologies, and its potential applications for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

Unambiguous identification is critical in research and development. The core identifiers and known physical properties of N-(2-Chloro-6-(hydroxymethyl)pyridin-3-yl)pivalamide are summarized below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 1142191-92-1[1][2] |

| Molecular Formula | C₁₁H₁₅ClN₂O₂[1][2] |

| Molecular Weight | 242.70 g/mol [2] |

| IUPAC Name | N-[2-chloro-6-(hydroxymethyl)pyridin-3-yl]-2,2-dimethylpropanamide[2] |

| Canonical SMILES | CC(C)(C)C(=O)NC1=C(N=C(C=C1)CO)Cl[2] |

| InChI Key | SEZSYNGFTGQBEV-UHFFFAOYSA-N[2] |

| Chemical Family | Halogenated Heterocycles[1][2] |

Table 2: Physicochemical Properties & Storage

| Property | Value / Observation |

| Physical Form | Solid[3] |

| Solubility | Expected to have moderate solubility in polar organic solvents like methanol, ethanol, and DMSO due to hydrogen bonding capabilities.[2] |

| Storage Conditions | Room temperature[1][2] |

| Storage Class | 11 - Combustible Solids |

Synthesis and Purification

While this compound is commercially available, understanding its synthesis is crucial for analogue development and cost-benefit analysis in a research setting. A robust and logical synthetic approach involves the formation of an amide bond between a suitable aminopyridine precursor and pivaloyl chloride.

Proposed Synthetic Pathway

The most direct synthetic disconnection is at the amide C-N bond. This retrosynthetic analysis points to two key starting materials: (5-amino-6-chloropyridin-2-yl)methanol and pivaloyl chloride . The reaction proceeds via nucleophilic acyl substitution, where the amino group of the pyridine attacks the electrophilic carbonyl carbon of the acid chloride. A non-nucleophilic base, such as pyridine or triethylamine, is essential to scavenge the hydrochloric acid byproduct, which would otherwise protonate the starting amine and halt the reaction.

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Amide Coupling

This protocol is a self-validating system designed for high yield and purity.

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add (5-amino-6-chloropyridin-2-yl)methanol (1.0 eq).

-

Dissolution: Dissolve the starting material in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M concentration).

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (2.0 eq), to the solution. Cool the flask to 0°C in an ice bath. Causality: The base is critical for neutralizing the HCl generated during the reaction, preventing the deactivation of the nucleophilic amine starting material.

-

Reagent Addition: Add a solution of pivaloyl chloride (1.1 eq) in the same anhydrous solvent to the dropping funnel and add it dropwise to the stirred reaction mixture over 15-20 minutes. Causality: Slow, dropwise addition at low temperature helps to control the exotherm of the reaction and minimize side-product formation.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

-

Workup:

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid chloride and HCl salt.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude residue via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure product.

Structural Elucidation and Characterization

Following synthesis, a suite of analytical techniques is required to confirm the identity and purity of the compound. This workflow ensures a comprehensive and authoritative structural validation.

Caption: Standard workflow for structural characterization.

Methodology 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the precise connectivity and chemical environment of all hydrogen and carbon atoms in the molecule.

-

Protocol:

-

Prepare a sample by dissolving 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

-

Anticipated Spectral Data:

-

¹H NMR: Expect a sharp singlet integrating to 9H around 1.2-1.4 ppm (pivaloyl -C(CH₃)₃); a singlet integrating to 2H for the benzylic methylene protons (-CH₂OH); a broad singlet for the alcohol proton (-OH); a broad singlet for the amide proton (N-H); and two doublets in the aromatic region (7.5-8.5 ppm) corresponding to the two coupled protons on the pyridine ring.

-

¹³C NMR: Expect signals for the nine equivalent methyl carbons of the t-butyl group; the quaternary carbon of the t-butyl group; the methylene carbon (-CH₂OH); several signals in the aromatic region for the pyridine ring carbons; and a downfield signal for the amide carbonyl carbon (C=O).

-

Methodology 2: Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and elemental formula of the compound.

-

Protocol:

-

Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

-

Analyze the sample using Electrospray Ionization (ESI) Mass Spectrometry in positive ion mode.

-

-

Anticipated Spectral Data: The primary expectation is the observation of the protonated molecular ion [M+H]⁺ at m/z 243.7. A crucial validation step is to observe the characteristic isotopic pattern for a molecule containing one chlorine atom: a second peak [M+2+H]⁺ at m/z 245.7 with an intensity approximately one-third of the main peak. High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₁H₁₅ClN₂O₂ with high accuracy.[4]

Reactivity and Potential Applications

N-(2-Chloro-6-(hydroxymethyl)pyridin-3-yl)pivalamide is not typically an end-product but rather a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups, allowing for selective modification.

-

Hydroxymethyl Group (-CH₂OH): This primary alcohol can be easily oxidized to an aldehyde or carboxylic acid, providing a handle for further coupling reactions. It can also be converted to an ether or ester, or replaced with other functional groups via nucleophilic substitution after conversion to a better leaving group (e.g., a tosylate).

-

Chloro Group (-Cl): The chlorine atom on the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of various nucleophiles (amines, thiols, alcohols). It is also a key functional group for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of complex C-C and C-N bonds.

-

Pivalamide Group: This bulky amide is generally stable and serves as a protecting group for the 3-amino position, directing reactivity to other sites on the molecule.

Caption: Key reactive sites for further chemical modification.

As a building block, this compound is highly relevant in medicinal chemistry. The substituted pyridine scaffold is a common motif in many FDA-approved drugs.[5][6] Its structure allows for the systematic exploration of chemical space around a core fragment, a key strategy in lead optimization for drug discovery programs.

Handling and Safety

Proper handling is essential when working with any chemical reagent. The known safety information is summarized below.

Table 3: GHS Safety Information

| Category | Information |

| Pictogram | GHS07 (Exclamation Mark)[7] |

| Signal Word | Warning[7] |

| Hazard Statement | H302: Harmful if swallowed[7] |

| Hazard Classification | Acute Toxicity 4 (Oral)[7], Irritant[3] |

| Water Hazard Class (WGK) | WGK 3: Severely hazardous for water[7] |

Standard Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

N-(2-Chloro-6-(hydroxymethyl)pyridin-3-yl)pivalamide is a well-defined chemical entity with significant potential as a versatile intermediate in synthetic and medicinal chemistry. While detailed public data on its reactivity and spectral properties are limited, this guide provides a robust framework based on established chemical principles for its synthesis, characterization, and safe handling. Its strategic combination of functional groups offers multiple avenues for elaboration, making it a valuable tool for researchers aiming to construct novel and complex molecules for various applications, including drug discovery.

References

-

N-(2-Chloro-6-(hydroxymethyl)pyridin-3-yl)pivalamide, 1 gram. CP Lab Safety. [Link]

-

N-(6-Chloropyridin-2-yl)pivalamide, min 95%, 1 gram. CP Lab Safety. [Link]

-

FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. MDPI. [Link]

-

2-(6-(((3-chloro-2-methylphenyl)sulfonyl)amino)pyridin-2-yl)-N,N-diethylacetamide. PubChem. [Link]

-

data reports N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydro- pyridine-3-carboxamide. ResearchGate. [Link]

-

N-hydroxy-N'-(2-(trifluoromethyl)phenyl)pyridine-3-carboximidamide. PubChem. [Link]

-

N-[(2-chloro-6-fluorophenyl)methyl]-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)furan-3-carboxamide. PubChem. [Link]

-

Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. PMC - NIH. [Link]

- An improved process for synthesis of lenalidomide.

-

Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC - NIH. [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]

-

Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as Potent, Selective and Efficacious Microsomal Prostaglandin E 2 synthase-1 (mPGES-1) Inhibitor. PubMed. [Link]

- Process for the synthesis of thalidomide.

-

Design, Synthesis, Biological Evaluation, and In Silico Study of N‐(Pyridin‐2/3‐yl)alkanamide Derivatives as Quorum Sensing Inhibitors Against Pseudomonas aeruginosa. ResearchGate. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. N-(2-Chloro-6-(hydroxymethyl)pyridin-3-YL)-pivalamide (1142191-92-1) for sale [vulcanchem.com]

- 3. This compound | 1142191-92-1 [amp.chemicalbook.com]

- 4. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thieme-connect.de [thieme-connect.de]

- 6. researchgate.net [researchgate.net]

- 7. N-(2-Chloro-6-cyanopyridin-3-yl)pivalamide AldrichCPR 1142191-90-9 [sigmaaldrich.com]

An In-depth Technical Guide to the Physicochemical Characterization of N-(2-Chloro-6-(hydroxymethyl)pyridin-3-YL)-pivalamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Imperative of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug development, the journey from a promising molecular entity to a viable clinical candidate is contingent upon a thorough understanding of its fundamental physical and chemical properties. These characteristics are not merely academic data points; they are critical determinants of a compound's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For the novel compound, N-(2-Chloro-6-(hydroxymethyl)pyridin-3-YL)-pivalamide, a systematic and rigorous evaluation of its physical properties is the foundational step in assessing its potential as a therapeutic agent. This guide provides a comprehensive framework for the physicochemical characterization of this molecule, detailing not just the "what" but the "why" and "how" of each critical parameter.

Compound Profile: this compound

A foundational understanding of the molecule is paramount before delving into its experimental characterization. The structural and basic chemical information for this compound is summarized below.

| Property | Value | Source |

| Chemical Structure |  | |

| Molecular Formula | C₁₁H₁₅ClN₂O₂ | [1][2] |

| Molecular Weight | 242.70 g/mol | [1] |

| CAS Number | 1142191-92-1 | [1][2] |

| Appearance | Solid (predicted) | [1] |

| Class | Halogenated Heterocycle | [2] |

Part 1: Core Physical Properties and Their Determination

The following sections outline the experimental protocols for determining the key physical properties of this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the scientific rationale.

Melting Point: A Sentinel of Purity and Stability

The melting point is a critical first indicator of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid, while a broad and depressed range often signifies the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is utilized.

-

Initial Rapid Determination: A preliminary rapid heating is performed to estimate the approximate melting range.

-

Accurate Determination: A fresh sample is heated at a rate of 1-2 °C per minute, starting from approximately 10-15 °C below the estimated melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Causality of Experimental Choices:

-

Fine Powder: Ensures uniform heat distribution throughout the sample.

-

Slow Heating Rate: Allows for thermal equilibrium to be established between the sample, the heating block, and the thermometer, ensuring an accurate reading.

Solubility Profiling: The Gateway to Bioavailability

A compound's solubility in both aqueous and organic media is a important predictor of its oral bioavailability and suitability for various formulations.

Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

-

Solvent Selection: A panel of pharmaceutically relevant solvents is chosen, including:

-

Purified Water

-

pH 7.4 Phosphate-Buffered Saline (PBS)

-

0.1 N Hydrochloric Acid (simulating gastric fluid)

-

Methanol

-

Ethanol

-

Dimethyl Sulfoxide (DMSO)

-

-

Procedure: An excess amount of this compound is added to a known volume of each solvent in a sealed vial.

-

Equilibration: The vials are agitated in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Preparation: The resulting saturated solutions are filtered through a 0.45 µm filter to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Logical Relationship of Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: Spectroscopic Characterization for Structural Elucidation

Spectroscopic analysis provides an unambiguous confirmation of the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation:

-

For ¹H NMR, 5-10 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

For ¹³C NMR, a more concentrated solution (20-50 mg) is prepared in the same manner.

-

-

Internal Standard: A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: The spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: The chemical shifts, integration values, and coupling patterns are analyzed to confirm the proton and carbon environments within the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: A small amount of the solid compound is placed directly onto the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: The characteristic absorption bands are assigned to specific functional groups (e.g., C=O, N-H, O-H, C-Cl).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS).

-

Ionization: A soft ionization technique, such as Electrospray Ionization (ESI), is used to generate the molecular ion with minimal fragmentation.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy.

-

Data Analysis: The exact mass is used to confirm the elemental composition of the molecule.

Signaling Pathway of Physicochemical Data in Drug Development

Caption: Impact of Physical Properties on Drug Development.

Conclusion: A Roadmap for Preclinical Assessment

This technical guide provides a comprehensive framework for the systematic physicochemical characterization of this compound. While specific experimental values for this compound are not yet widely published, the methodologies outlined herein represent the gold standard for obtaining the critical data necessary to advance a molecule through the preclinical development pipeline. A thorough understanding and application of these principles are indispensable for any researcher or drug development professional seeking to unlock the therapeutic potential of this and other novel chemical entities.

References

-

N-(2-Chloro-6-(hydroxymethyl)pyridin-3-yl)pivalamide, 1 gram. CP Lab Safety. [Link]

Sources

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of N-(2-Chloro-6-(hydroxymethyl)pyridin-3-YL)-pivalamide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course into the Unknown

In the landscape of drug discovery and molecular biology, we often encounter compounds of interest whose precise biological roles remain uncharacterized. N-(2-Chloro-6-(hydroxymethyl)pyridin-3-YL)-pivalamide is one such molecule. While its structural features—a substituted pyridine ring and a pivalamide moiety—hint at potential bioactivity, a definitive mechanism of action has yet to be elucidated in publicly available literature.

This guide, therefore, deviates from a conventional summary of known facts. Instead, it serves as a strategic roadmap, a technical whitepaper designed to guide the scientific investigation into the core mechanism of action of this compound. We will leverage our expertise to dissect its structure, propose plausible biological targets based on established knowledge of related chemical scaffolds, and provide detailed, actionable protocols for the systematic exploration of its pharmacological effects. This document is engineered to be a self-validating system of inquiry, empowering researchers to not only uncover the "what" but to fundamentally understand the "how" of this compound's potential therapeutic value.

Part 1: Deconstruction of a Molecule - Structural Clues and Mechanistic Hypotheses

The chemical architecture of this compound presents several features that can inform our initial hypotheses. The pivalamide group, with its sterically bulky tert-butyl component, is a known scaffold in medicinal chemistry, often influencing molecular stability and target engagement.[1] Derivatives of pivalamide have been explored for a range of applications, including as enzyme inhibitors and anticancer agents.[1][2]

The substituted pyridine ring is another key pharmacophore. Pyridine and its derivatives are ubiquitous in pharmaceuticals and are known to interact with a wide array of biological targets. The chloro and hydroxymethyl substitutions on the pyridine ring of our target compound further refine its potential interactions and metabolic profile.

Based on these structural alerts, we can formulate several primary hypotheses for the mechanism of action of this compound:

-

Hypothesis 1: Enzyme Inhibition. The pivalamide moiety suggests a potential for the compound to act as an inhibitor of various enzymes. The bulky nature of the tert-butyl group could play a role in selectivity and potency.[1] Known targets for pivalamide derivatives include acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and PIM kinases.[1]

-

Hypothesis 2: Kinase Modulation. The pyridine scaffold is a common feature in many kinase inhibitors. The specific substitutions on the pyridine ring could direct the molecule to the ATP-binding pocket of specific kinases, thereby modulating their activity and downstream signaling pathways.

-

Hypothesis 3: Disruption of Protein-Protein Interactions. The overall topology of the molecule may allow it to interfere with protein-protein interactions that are critical for various cellular processes, including signal transduction and transcriptional regulation.

The following diagram illustrates the logical flow of our investigative approach, starting from these initial hypotheses.

Caption: Investigative workflow for elucidating the mechanism of action.

Part 2: A Phased Approach to Experimental Validation

A systematic and multi-pronged experimental strategy is essential to test our hypotheses and uncover the true mechanism of action. This section outlines a series of protocols, from broad phenotypic screening to specific target validation.

Phase 1: Broad Spectrum Phenotypic and Target-Class Screening

The initial phase aims to cast a wide net to identify any significant biological activity.

Experimental Protocol 1: Cell Viability and Proliferation Assays

-

Objective: To determine if the compound exhibits cytotoxic or cytostatic effects on various cell lines.

-

Methodology:

-

Seed a panel of cancer and non-cancerous cell lines in 96-well plates at appropriate densities.

-

Treat the cells with a range of concentrations of this compound (e.g., from 1 nM to 100 µM) for 24, 48, and 72 hours.

-

Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue®) or an ATP-based assay (e.g., CellTiter-Glo®).

-

Measure absorbance or luminescence and calculate the IC50 value for each cell line.

-

-

Causality: A significant reduction in cell viability in specific cell lines would suggest a potent biological effect and could guide the selection of cell models for further investigation.

Experimental Protocol 2: Broad Kinase and Enzyme Inhibition Profiling

-

Objective: To screen the compound against a large panel of kinases and other enzymes to identify potential direct targets.

-

Methodology:

-

Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega) to screen the compound at a fixed concentration (e.g., 10 µM) against a panel of several hundred kinases.

-

Similarly, employ enzyme inhibition panels for other relevant enzyme classes, such as proteases, phosphatases, and metabolic enzymes.

-

Analyze the data to identify any enzymes that show significant inhibition (e.g., >50% inhibition).

-

-

Causality: Positive "hits" from these screens provide direct evidence for potential molecular targets and will be the foundation for more focused follow-up studies.

The following diagram illustrates the workflow for this initial screening phase.

Caption: Workflow for initial phenotypic and target-class screening.

Phase 2: Target Identification and Validation

Should the initial screens reveal a cellular phenotype but no clear enzymatic target, unbiased approaches to target identification will be necessary.

Experimental Protocol 3: Affinity Purification coupled with Mass Spectrometry (AP-MS)

-

Objective: To identify the direct binding partners of the compound within the cellular proteome.

-

Methodology:

-

Synthesize a derivative of this compound that incorporates a linker and an affinity tag (e.g., biotin).

-

Immobilize the tagged compound on streptavidin-coated beads.

-

Incubate the beads with cell lysate from a responsive cell line.

-

Wash away non-specific binders and elute the proteins that specifically bind to the compound.

-

Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Causality: This method provides a direct physical link between the compound and its potential protein targets, offering a high-quality list of candidates for further validation.

Experimental Protocol 4: Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm direct target engagement in a cellular context.

-

Methodology:

-

Treat intact cells with the compound or a vehicle control.

-

Heat aliquots of the cell suspension to a range of temperatures.

-

Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

-

Analyze the soluble fraction by Western blotting or mass spectrometry to assess the thermal stability of the putative target protein(s).

-

-

Causality: Ligand binding typically stabilizes a protein, leading to a higher melting temperature. An observed thermal shift in the presence of the compound provides strong evidence of direct target engagement within the cell.

Phase 3: Pathway Analysis and Functional Characterization

Once a validated target is identified, the focus shifts to understanding the downstream functional consequences of its modulation.

Experimental Protocol 5: Phospho-Proteomics and Western Blotting

-

Objective: To map the downstream signaling pathways affected by the compound.

-

Methodology:

-

Treat responsive cells with the compound at a relevant concentration and for various time points.

-

Lyse the cells and perform a global phospho-proteomic analysis using mass spectrometry to identify changes in protein phosphorylation.

-

Validate key changes in phosphorylation of the target and its downstream effectors using pathway-specific antibodies and Western blotting.

-

-

Causality: This approach provides a snapshot of the signaling cascades that are activated or inhibited by the compound, linking target engagement to a functional cellular response.

The following diagram illustrates a potential signaling pathway that could be modulated by the compound, based on the hypothesis of kinase inhibition.

Caption: Hypothetical signaling pathway modulation by the compound.

Quantitative Data Summary

As this guide outlines a prospective investigation, the following table is presented as a template for summarizing the quantitative data that would be generated from the proposed experiments.

| Experiment | Key Metric(s) | Example Data Format |

| Cell Viability Assays | IC50 | Cell Line A: 1.5 µM; Cell Line B: >100 µM |

| Kinase Inhibition Profiling | % Inhibition at 10 µM | Kinase X: 85%; Kinase Y: 12% |

| Cellular Thermal Shift Assay | ΔTm (°C) | Target Protein Z: +3.5°C |

| Phospho-Proteomics | Fold Change in Phosphorylation | Protein P (Ser473): -2.8 fold |

Conclusion: From Hypothesis to Mechanistic Understanding

The journey to elucidate the mechanism of action of a novel compound like this compound is one of systematic inquiry and rigorous validation. While the precise biological role of this molecule is not yet defined, its chemical structure provides a fertile ground for hypothesis-driven research. By employing the phased experimental approach detailed in this guide—from broad phenotypic screening to specific target validation and pathway analysis—researchers will be well-equipped to unravel its therapeutic potential. This technical guide is intended to be a dynamic framework, adaptable to the emerging data, and ultimately, a catalyst for transforming a molecule of interest into a well-understood pharmacological agent.

References

- BenchChem. Pivalamide Derivatives in Medicinal Chemistry: Application Notes and Protocols.

- BenchChem. Pivalamide: A Comprehensive Technical Guide for Researchers.

- BenchChem. Pivalamide | 754-10-9.

- BenchChem. Pivalamide: A Versatile Building Block in Modern Organic Synthesis.

- ResearchGate. Design and synthesis of novel heterocyclic pivalamide ligands and their copper(II) complexes: Structure, BSA/DNA interactions and SOD synzyme activity.

Sources

N-(2-Chloro-6-(hydroxymethyl)pyridin-3-YL)-pivalamide structural analysis

An In-depth Technical Guide to the Structural Analysis of N-(2-Chloro-6-(hydroxymethyl)pyridin-3-YL)-pivalamide

Abstract

This compound is a halogenated pyridine derivative incorporating key functional groups—a secondary amide, a primary alcohol, and a chloro-substituent—that make it a valuable building block in medicinal chemistry and materials science. A comprehensive understanding of its three-dimensional structure, connectivity, and electronic properties is paramount for its effective application. This guide provides a holistic, multi-technique approach to the structural elucidation of this molecule, integrating spectroscopic and crystallographic methods. Each protocol is presented as a self-validating system, where the results from one technique corroborate the findings of another, ensuring the highest degree of scientific integrity for researchers, scientists, and drug development professionals.

Introduction and Physicochemical Properties

This compound (CAS Number: 1142191-92-1) belongs to the family of halogenated heterocycles.[1] Its structure features a substituted pyridine core, a motif frequently explored in drug discovery for its ability to engage in various biological interactions. The presence of a pivalamide (tert-butyl carboxamide) group provides steric bulk and influences solubility, while the hydroxymethyl and chloro groups offer sites for further chemical modification and hydrogen bonding.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1142191-92-1 | [1] |

| Molecular Formula | C₁₁H₁₅ClN₂O₂ | [1] |

| Molecular Weight | 242.70 g/mol | [1] |

| Form | Solid | [2] |

| SMILES String | CC(C)(C)C(=O)Nc1ccc(CO)nc1Cl | |

| InChI Key | SEZSYNGFTGQBEV-UHFFFAOYSA-N |

Integrated Structural Elucidation Workflow

A robust structural analysis relies on the convergence of data from multiple orthogonal techniques. The workflow below outlines a logical progression from initial synthesis and purity confirmation to definitive three-dimensional structure determination. Each step provides critical information that builds upon the last, creating a comprehensive and validated structural profile.

Caption: Integrated workflow for structural elucidation.

Synthesis and Purification

While various synthetic routes are possible, a common and logical approach involves the acylation of a suitable aminopyridine precursor. This method is chosen for its high efficiency and the ready availability of starting materials.

Proposed Synthetic Protocol: Acylation of 3-Amino-2-chloro-6-(hydroxymethyl)pyridine

-

Reactant Preparation: Dissolve one molar equivalent of 3-amino-2-chloro-6-(hydroxymethyl)pyridine in a dry, aprotic solvent such as dichloromethane (DCM) or N,N-Dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add 1.1 molar equivalents of a non-nucleophilic base, such as triethylamine or pyridine, to the solution. Cool the mixture to 0 °C in an ice bath. The base acts as a scavenger for the HCl byproduct generated during the reaction.

-

Acylation: Slowly add 1.05 molar equivalents of pivaloyl chloride, dissolved in the same dry solvent, to the cooled solution. The slow addition is crucial to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine spot is fully consumed.

-

Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with a dilute HCl solution, a saturated sodium bicarbonate solution, and finally, brine.

-

Purification: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo. Purify the resulting crude solid using flash column chromatography on silica gel to yield the final product.

Rationale and Validation

-

Causality: Pivaloyl chloride is a highly reactive acylating agent, ensuring efficient conversion. An inert atmosphere and dry solvents are essential to prevent hydrolysis of the acid chloride.

-

Self-Validation: Purity is initially assessed by TLC. The final purified product should appear as a single spot. Further validation is achieved through High-Performance Liquid Chromatography (HPLC), which should show a single peak, and by obtaining a sharp, defined melting point.

Spectroscopic and Spectrometric Characterization

This phase provides the foundational evidence for the molecule's connectivity and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule.[3] For pyridine derivatives, the chemical shifts are highly informative about the substitution pattern.[3][4]

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the purified solid and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H, ¹³C, and 2D (COSY, HSQC) spectra on a 400 MHz or higher spectrometer.

-

D₂O Exchange: To confirm the identity of -OH and -NH protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The signals corresponding to these exchangeable protons will disappear or significantly diminish.[5]

Table 2: Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃)

| Assignment | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) | Rationale |

| Pivaloyl -C(CH₃)₃ | ~1.3 (s, 9H) | ~27.5 (3C) | Aliphatic methyl groups, shielded. |

| Pivaloyl -C(CH₃)₃ | - | ~39.5 (1C) | Quaternary carbon, shielded. |

| Hydroxymethyl -CH₂OH | ~4.8 (s, 2H) | ~63.0 (1C) | Adjacent to an electronegative oxygen and the pyridine ring. |

| Hydroxymethyl -CH₂OH | ~2.5 (br s, 1H) | - | Exchangeable proton, chemical shift is concentration-dependent. |

| Pyridine H-4, H-5 | ~7.4-8.2 (d, 2H) | ~120-140 (2C) | Aromatic protons on the substituted pyridine ring.[3] |

| Pyridine C-2, C-3, C-6 | - | ~145-155 (3C) | Carbons directly attached to heteroatoms (N, Cl) or substituents. |

| Amide -NH- | ~8.5 (br s, 1H) | - | Deshielded due to the adjacent carbonyl group. |

| Amide -C=O | - | ~176.0 (1C) | Characteristic chemical shift for an amide carbonyl carbon. |

Mass Spectrometry (MS)

MS provides the exact molecular weight and, through its isotopic distribution pattern, confirms the presence of specific elements like chlorine. For halogenated compounds, this is a critical validation step.[6][7][8]

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer using Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique that typically keeps the molecule intact, showing a strong signal for the molecular ion.[6]

-

Analysis: Acquire the spectrum over a mass range of m/z 100-500.

-

Data Interpretation: Identify the molecular ion peak [M+H]⁺. Critically, analyze the isotopic pattern. A compound with one chlorine atom will exhibit two peaks for the molecular ion: one for the molecule containing the ³⁵Cl isotope (M⁺) and another, two mass units higher, for the ³⁷Cl isotope (M+2). The relative intensity of these peaks should be approximately 3:1.[7][8]

Caption: Expected MS isotopic pattern for a molecule with one chlorine atom.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.[9]

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal should be taken and automatically subtracted from the sample spectrum.

Table 3: Predicted FTIR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Alcohol O-H | Stretch | 3500 - 3200 | Broad, Strong |

| Amide N-H | Stretch | 3370 - 3170 | Medium, Sharp |

| Aliphatic C-H | Stretch | 2970 - 2850 | Strong |

| Amide C=O (Amide I) | Stretch | 1680 - 1630 | Strong, Sharp |

| Amide N-H (Amide II) | Bend | 1570 - 1515 | Medium |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium |

| C-O | Stretch | 1200 - 1050 | Strong |

| C-Cl | Stretch | 800 - 600 | Medium-Strong |

References for absorption ranges:[10][11][12]

Definitive 3D Structure by X-Ray Crystallography

While spectroscopic methods define connectivity, single-crystal X-ray crystallography provides the unambiguous three-dimensional arrangement of atoms in the solid state.[13][14][15][16] It is the definitive technique for determining bond lengths, bond angles, and intermolecular interactions.

Caption: Experimental workflow for single-crystal X-ray analysis.

Protocol: Single-Crystal X-Ray Diffraction

-

Crystal Growth: Grow diffraction-quality single crystals by dissolving the purified compound in a minimal amount of a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) and allowing for slow evaporation over several days.

-

Data Collection: Mount a suitable crystal (typically < 0.5 mm in all dimensions) on a goniometer head.[13] Collect diffraction data using a modern diffractometer, often at a low temperature (e.g., 100 K) to reduce thermal motion and improve data quality.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or other algorithms to generate an initial electron density map.

-

Model Building: Build and refine the atomic model against the experimental data. Locate and assign all non-hydrogen atoms, followed by the hydrogen atoms.

-

Validation: The final refined structure is validated based on crystallographic R-factors and other quality metrics. The result is a detailed 3D model that confirms the atom connectivity, stereochemistry, and reveals packing interactions in the crystal lattice, such as hydrogen bonds.

Conclusion

The structural analysis of this compound requires a synergistic application of multiple analytical techniques. The initial confirmation of functional groups by FTIR, followed by the detailed connectivity mapping by NMR and molecular weight verification by MS, provides a robust 2D structural hypothesis. This hypothesis is then definitively confirmed in three dimensions by single-crystal X-ray crystallography. This integrated, self-validating workflow ensures an accurate and comprehensive understanding of the molecule's structure, providing a solid foundation for its application in advanced scientific research and development.

References

- N-(2-Chloro-6-(hydroxymethyl)pyridin-3-yl)pivalamide, 1 gram. CP Lab Safety.

- Application Notes and Protocols for NMR Spectroscopy of Pyridine Deriv

- Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogen

- N-(2-Chloro-6-(hydroxymethyl)pyridin-3-yl)pivalamide. Sigma-Aldrich.

- Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences - The University of Queensland.

- Small molecule crystallography. Excillum.

- Organic Compounds Containing Halogen

- This compound. ChemicalBook.

- What Is Small Molecule Crystal Structure Analysis? Rigaku.

- X-ray Crystallography for Molecular Structure Determin

- X-ray crystallography. Wikipedia.

- Organic Compounds Containing Halogen

- SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERING.

- Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.

- Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.

- NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube.

- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.

- IR Absorption Table.

- FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. YouTube.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | 1142191-92-1 [amp.chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 5. m.youtube.com [m.youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. SPECTRAL STUDY OF SUBSTITUTED PYRIDINE | ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERINGISSN: 2456-1037 IF:8.20, ELJIF: 6.194(10/2018), Peer Reviewed and Refereed Journal, UGC APPROVED NO. 48767 [ajeee.co.in]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. IR Absorption Table [webspectra.chem.ucla.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 14. excillum.com [excillum.com]

- 15. rigaku.com [rigaku.com]

- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]

Determining the Aqueous Solubility of N-(2-Chloro-6-(hydroxymethyl)pyridin-3-YL)-pivalamide: A Technical Guide for Drug Development Professionals

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability. Poor solubility can lead to erratic absorption, diminished efficacy, and challenges in formulation development. This guide provides a comprehensive technical overview of the methodologies required to accurately characterize the solubility profile of N-(2-Chloro-6-(hydroxymethyl)pyridin-3-YL)-pivalamide (CAS: 1142191-92-1), a halogenated heterocyclic compound.[1][2] We will delve into the theoretical underpinnings of both kinetic and thermodynamic solubility, providing field-proven, step-by-step protocols for their experimental determination. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable solubility dataset for this compound, thereby informing critical decisions in the drug discovery and development pipeline.

Introduction: The Criticality of Solubility in Drug Discovery

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility stands out as a paramount parameter, particularly for orally administered drugs.[3] It directly influences the dissolution rate in the gastrointestinal tract, which in turn governs the rate and extent of absorption into the systemic circulation.[3] A compound with poor solubility may exhibit low and variable bioavailability, potentially leading to sub-therapeutic exposure and unpredictable clinical outcomes.[4]

Therefore, an early and accurate assessment of a compound's solubility is not merely a data-gathering exercise; it is a crucial step in risk mitigation and a guide for strategic decision-making.[4] It informs lead optimization efforts, aids in the selection of appropriate formulation strategies, and helps in the interpretation of in vitro and in vivo biological data.[5][6]

This guide focuses on this compound, a compound with the molecular formula C11H15ClN2O2 and a molecular weight of 242.7 g/mol .[1][2] We will outline the two primary types of solubility measurements pertinent to drug discovery: kinetic and thermodynamic solubility. Understanding the distinction between these two is essential for their appropriate application in different stages of drug development.[4][7]

Understanding the Two Pillars of Solubility Assessment: Kinetic vs. Thermodynamic